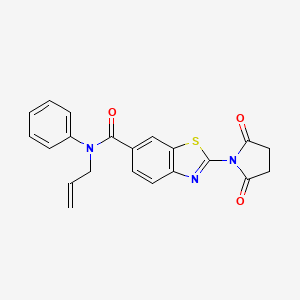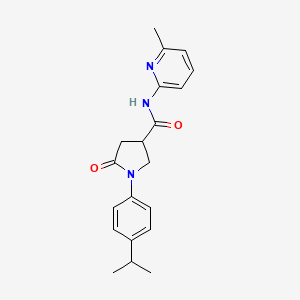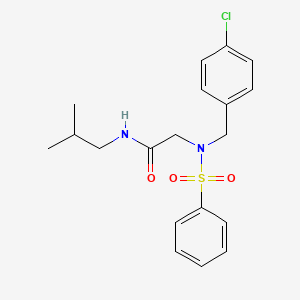![molecular formula C20H23BrN2O3 B4011304 N-(4-bromo-2,5-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4011304.png)
N-(4-bromo-2,5-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide
Descripción general
Descripción
N-(4-bromo-2,5-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)propanamide is a chemical compound with specific molecular characteristics. It appears in scientific studies mainly in the context of its synthesis, molecular structure, and various chemical properties.
Synthesis Analysis
The synthesis of similar compounds often involves using bromine as a cyclic reagent. The synthesis yields vary, and the process can include complex reactions to achieve the desired molecular structure (Liu et al., 2008)(Liu et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like X-ray diffraction. These structures often belong to specific systems like monoclinic and are characterized by their unique geometric parameters (Kulai & Mallet-Ladeira, 2016)(Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
These compounds are subjects of various chemical reactions, showing interactions and transformations under different conditions. For example, the compound mentioned in the research by Renjith et al. (2014) undergoes vibrational frequency changes and charge transfer, analyzed through HOMO and LUMO analysis, which are crucial for understanding its chemical behavior (Renjith et al., 2014).
Physical Properties Analysis
The physical properties, including crystallographic data, are crucial for understanding the nature of such compounds. This includes information about the crystal system, dimensions, angles, and the volume of the unit cell, as detailed in the studies by Bai et al. (2012) and Huang Ming-zhi et al. (2005)(Bai et al., 2012)(Huang Ming-zhi et al., 2005).
Chemical Properties Analysis
The chemical properties of such compounds can be diverse, depending on their molecular structure and the presence of specific functional groups. For instance, the study by Poklis et al. (2014) highlights the importance of specific moieties in the molecular structure affecting its chemical properties and interactions(Poklis et al., 2014).
Propiedades
IUPAC Name |
N-(4-bromo-2,5-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3/c1-10-8-15(11(2)7-14(10)21)22-16(24)5-6-23-19(25)17-12-3-4-13(9-12)18(17)20(23)26/h7-8,12-13,17-18H,3-6,9H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKECZVNXTPDFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)NC(=O)CCN2C(=O)C3C4CCC(C4)C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[(4-cyclohexylphenoxy)acetyl]amino}benzoate](/img/structure/B4011222.png)
![2-fluoro-N-[3-({[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}amino)-3-oxopropyl]benzamide](/img/structure/B4011226.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-methyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}propanamide](/img/structure/B4011236.png)


![ethyl (3-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4011250.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-methyl-3-nitrophenyl)-3-phenylpropanamide](/img/structure/B4011268.png)
![N-(2-fluorobenzyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4011281.png)
![N-(2,4-dimethoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4011284.png)
![4-(1-phenylethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4011292.png)
![1-[N-(4-methylbenzyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4011317.png)

![N-(2,6-diethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4011337.png)